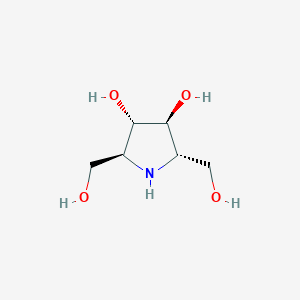
N,2-dimethylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethylnaphthalen-1-amine: is an organic compound with the molecular formula C12H13N . It belongs to the class of aromatic amines, specifically naphthylamines, which are derivatives of naphthalene. This compound is characterized by the presence of a naphthalene ring substituted with a dimethylamino group at the 2-position and a methyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Methylation of 2-naphthylamine: One common method involves the N-methylation of 2-naphthylamine using formaldehyde and formic acid in a reductive amination reaction.
Direct Reductive N-Methylation: Another method involves the direct reductive N-methylation of nitro compounds using methylating agents such as methanol, dimethyl sulfoxide, formaldehyde, formic acid, or carbon dioxide/hydrogen.
Industrial Production Methods: Industrial production of N,2-dimethylnaphthalen-1-amine typically involves large-scale reductive amination processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,2-dimethylnaphthalen-1-amine can undergo oxidation reactions, leading to the formation of naphthoquinone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrogenated naphthylamine derivatives.
Substitution: Nitro, sulfo, and halogenated naphthylamine derivatives.
Scientific Research Applications
Chemistry: N,2-dimethylnaphthalen-1-amine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, it serves as a probe for studying enzyme-substrate interactions and as a fluorescent marker in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of N,2-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target enzyme . The pathways involved in its action include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
N,N-dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N,N-dimethyl-2-naphthylamine: Another naphthylamine derivative with similar structural features.
N-methyl-1-propanamine: A secondary amine with a methyl and a propyl group attached to the nitrogen atom.
Uniqueness: N,2-dimethylnaphthalen-1-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N,2-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2/h3-8,13H,1-2H3 |
InChI Key |
MECUQNPRIJUNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
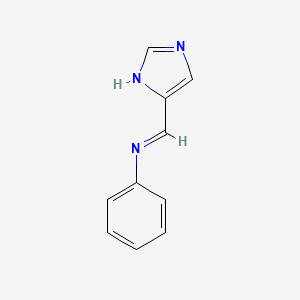
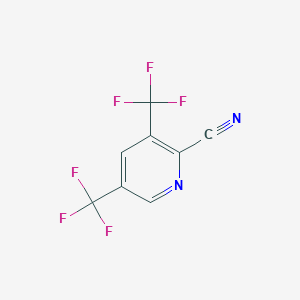

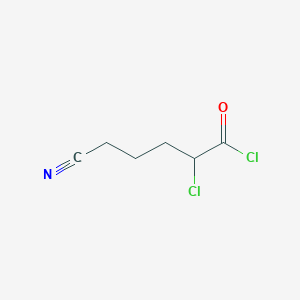
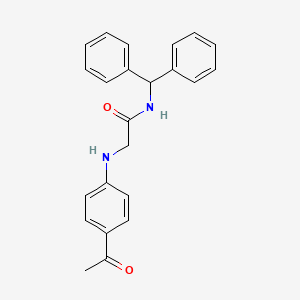
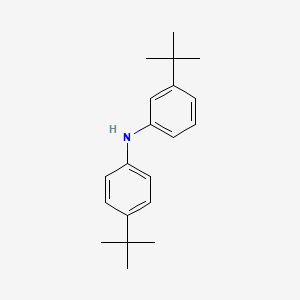
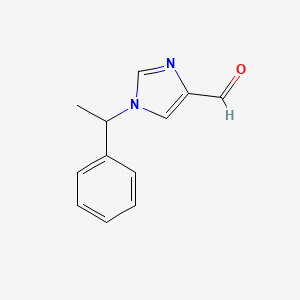
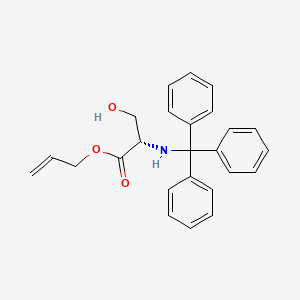
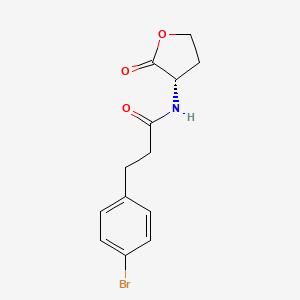
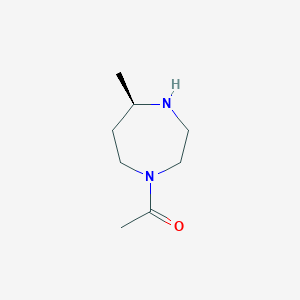
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)
